molecular formula C35H32N2O12S3 B11027907 tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11027907
M. Wt: 768.8 g/mol
InChI Key: JYIVQZUNVKXQQG-LFIBNONCSA-N
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Description

  • The compound’s systematic name is quite complex, so let’s break it down. It belongs to the class of spiro compounds, which have a unique structure involving two or more rings that share a single atom.
  • The compound’s core structure consists of a spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] scaffold.
  • The substituents include four methyl groups (tetramethyl), an ethoxy group (9’-ethoxy), and a 4-nitrophenyl group (3-(4-nitrophenyl)prop-2-enoyl).
  • The compound’s overall structure is highly conjugated and likely possesses interesting electronic properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity depends on its functional groups. It likely undergoes reactions such as oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: Without specific data, I cannot provide exact major products. the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core likely remains intact during reactions.

  • Scientific Research Applications

      Chemistry: Researchers might explore its electronic properties, photophysical behavior, and potential as a building block for novel materials.

      Biology and Medicine: Investigating its biological activity (e.g., anticancer, antimicrobial, or anti-inflammatory effects) could be relevant.

      Industry: If scalable synthesis becomes feasible, applications in organic electronics or materials science are possible.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on the mechanism of action for this compound. It would require experimental studies to elucidate its effects on biological targets or pathways.
  • Comparison with Similar Compounds

      Uniqueness: The compound’s spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core is relatively rare, making it unique.

      Similar Compounds: While I don’t have a direct list, you might explore related spiro compounds with similar structural features.

    Properties

    Molecular Formula

    C35H32N2O12S3

    Molecular Weight

    768.8 g/mol

    IUPAC Name

    tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

    InChI

    InChI=1S/C35H32N2O12S3/c1-8-49-20-14-15-22-21(17-20)24-29(34(2,3)36(22)23(38)16-11-18-9-12-19(13-10-18)37(43)44)50-26(31(40)46-5)25(30(39)45-4)35(24)51-27(32(41)47-6)28(52-35)33(42)48-7/h9-17H,8H2,1-7H3/b16-11+

    InChI Key

    JYIVQZUNVKXQQG-LFIBNONCSA-N

    Isomeric SMILES

    CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-]

    Canonical SMILES

    CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C=CC5=CC=C(C=C5)[N+](=O)[O-]

    Origin of Product

    United States

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